molecular formula C9H15BrF2 B14850709 (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane

(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane

Cat. No.: B14850709
M. Wt: 241.12 g/mol
InChI Key: WLERKNGYROXBBD-UHFFFAOYSA-N
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Description

(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a 4-bromo-1,1-difluorobutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent introduction of the 4-bromo-1,1-difluorobutan-2-yl group. One common method involves the enolate alkylation of ketones, β-ketoesters, and dimethyl hydrazones with (Z)-3-bromo-1-iodopropene, followed by Grignard lithium-halogen exchange and condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1,1-difluorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1,1-difluorobutan-2-yl)cyclopentane is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15BrF2

Molecular Weight

241.12 g/mol

IUPAC Name

(4-bromo-1,1-difluorobutan-2-yl)cyclopentane

InChI

InChI=1S/C9H15BrF2/c10-6-5-8(9(11)12)7-3-1-2-4-7/h7-9H,1-6H2

InChI Key

WLERKNGYROXBBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CCBr)C(F)F

Origin of Product

United States

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